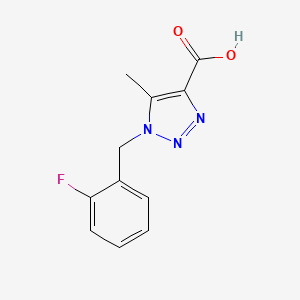

1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15028519

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10FN3O2 |

|---|---|

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10FN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,16,17) |

| Standard InChI Key | PEZVCFWVWVKLMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O |

Introduction

1-(2-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are five-membered heterocyclic rings containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-fluorobenzyl group and a methyl group attached to the triazole ring, along with a carboxylic acid functionality. The molecular formula for this compound is C12H11FN3O2, and its molecular weight is approximately 261.24 g/mol.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize the structure of 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The 1H NMR spectrum would show signals corresponding to the aromatic protons of the fluorobenzyl group and the methyl group attached to the triazole ring. The IR spectrum would display absorption bands characteristic of the carboxylic acid group and the triazole ring.

Biological Activity

While specific biological activity data for 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may not be widely reported, compounds within the triazole class have shown potential in various biological applications, including antimicrobial and anticancer activities. The presence of a fluorine atom can influence the compound's pharmacokinetic properties, potentially enhancing its bioavailability or interaction with biological targets.

Potential Applications

Given the versatility of triazole compounds in medicinal chemistry, 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could serve as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid functionality allows for further modification, such as esterification or amide formation, which can be useful in drug design strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume